molecular formula C24H25BrN2O3S B297583 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide

Cat. No. B297583
M. Wt: 501.4 g/mol
InChI Key: DQAZLLBRSVCHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BPPA is a small molecule that is synthesized in the laboratory and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells and the production of amyloid beta. 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer and Alzheimer's disease.
Biochemical and Physiological Effects
2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has been found to have various biochemical and physiological effects. In addition to its potential use as a cancer treatment and Alzheimer's disease treatment, 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has also been found to have analgesic properties, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be synthesized in the laboratory with high yields and purity, making it a viable compound for scientific research. 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide also has limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is also a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide. One potential direction is to further explore its potential use as a cancer treatment and Alzheimer's disease treatment. This could involve designing experiments to better understand its mechanism of action and developing more potent derivatives of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide. Another potential direction is to explore its potential use in the treatment of other diseases, such as inflammatory diseases and pain. This could involve designing experiments to test its efficacy in animal models of these diseases. Overall, 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is a promising compound for scientific research, and there are many potential avenues for future research.

Synthesis Methods

The synthesis of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide involves a multi-step process that starts with the reaction between 4-bromobenzylamine and phenylsulfonyl chloride in the presence of a base to form 4-bromobenzylsulfonamide. This intermediate product is then reacted with N-isopropylaniline and acetic anhydride to form 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide. The synthesis of 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has been found to have various scientific research applications, particularly in the field of medicine. It has been studied for its potential use as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. 2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

properties

Product Name

2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide

Molecular Formula

C24H25BrN2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25BrN2O3S/c1-18(2)20-10-14-22(15-11-20)26-24(28)17-27(16-19-8-12-21(25)13-9-19)31(29,30)23-6-4-3-5-7-23/h3-15,18H,16-17H2,1-2H3,(H,26,28)

InChI Key

DQAZLLBRSVCHQS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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